N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-2-26-15-9-5-13(6-10-15)21-17(23)11-16-18(24)22(19(25)27-16)14-7-3-12(20)4-8-14/h3-10,16H,2,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPNHNIXCQWEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a synthetic compound that belongs to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 388.4 g/mol. The compound features a thiazolidinone ring, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells through intrinsic and extrinsic pathways. For example, a study demonstrated that thiazolidinone derivatives inhibited the proliferation of MCF-7 breast cancer cells by downregulating key signaling pathways such as AKT and mTOR .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.27 | Apoptosis via AKT/mTOR inhibition |
| Compound B | A549 | 1.31 | Induction of apoptosis |
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi:
- Antibacterial Activity : A series of thiazolidinone derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of thiazolidinones has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : Thiazolidinone derivatives showed significant reduction in inflammation markers in animal models of arthritis .
Case Studies
A recent case study explored the effects of a thiazolidinone derivative on diabetic rats, highlighting its ability to reduce blood glucose levels and improve insulin sensitivity. The study concluded that these compounds could serve as potential therapeutic agents for managing diabetes-related complications.
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide. Research has shown that derivatives of thiazolidine compounds exhibit significant activity against various bacterial strains and fungi. For instance:
- In Vitro Studies: Compounds derived from similar structures have been tested against Gram-positive and Gram-negative bacteria as well as fungal species using methods such as the turbidimetric method. Results indicated promising antimicrobial activity against pathogens resistant to conventional antibiotics .
- Mechanism of Action: Molecular docking studies revealed that these compounds interact effectively with bacterial enzymes, suggesting a mechanism that could inhibit bacterial growth and replication .
Anticancer Activity
The anticancer potential of this compound has also been a focal point of research:
- Cell Line Studies: Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay demonstrated that certain derivatives exhibited high percent growth inhibition (PGI) rates .
- Structure Activity Relationship (SAR): Detailed SAR studies have been conducted to optimize the efficacy of these compounds against cancer cells. Modifications in the structure have led to enhanced activity, indicating that specific functional groups play critical roles in their anticancer properties .
Molecular Modeling and Drug Design
The compound's structure allows for extensive molecular modeling applications:
- Molecular Docking: Advanced computational techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding how modifications can lead to improved therapeutic profiles .
- ADME Properties: Studies focusing on Absorption, Distribution, Metabolism, and Excretion (ADME) have been conducted to evaluate the pharmacokinetic properties of this compound. Understanding these parameters is crucial for developing effective drugs with optimal bioavailability .
Case Studies
Several case studies illustrate the practical applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s design shares key features with several bioactive thiazolidinone-acetamide derivatives:
- N-(4-fluorophenyl)-2,4-dioxo-5-[(E)-3-phenylallylidene]acetamide (): Incorporates a conjugated allylidene group at position 5 of the thiazolidinone ring.
- N-(4-methoxyphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)acetamide (): Replaces the ethoxy group with methoxy and introduces a phenylimino substituent.
- 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (): Lacks the thiazolidinone core but retains ethoxyphenyl and fluorophenyl motifs. Its logP of 2.74 indicates moderate lipophilicity, comparable to thiazolidinone derivatives, suggesting similar membrane permeability .
Anticancer Activity
Thiazolidinone-acetamide derivatives exhibit potent cytotoxicity against cancer cell lines, with substituents critically influencing potency:
- 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (): Demonstrates IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), attributed to the electron-withdrawing trimethoxyphenyl group enhancing DNA intercalation .
- Compound 18 (): Features a chlorobenzoyl hydrazinylidene group, achieving IC₅₀ values lower than Alegaon’s derivatives, likely due to improved hydrogen bonding with kinase active sites .
The target compound’s 4-ethoxyphenyl group may confer similar electron-donating effects, but its tautomerism could reduce binding specificity compared to rigid analogues.
Antioxidant and Anti-inflammatory Activities
- 4k and 4l (): Exhibit dual antioxidant (DPPH radical scavenging, lipid peroxide inhibition) and anti-inflammatory activity. The ortho-methoxyphenyl substituent in 4k enhances radical stabilization, while the benzothiazole ring in 4l improves membrane interaction .
- 3g and 3j (): Show α-glucosidase inhibition (63% and 58%, respectively), linked to meta-chloro and ortho-fluoro substituents that optimize steric and electronic interactions with the enzyme’s catalytic site .
The target compound’s 4-fluorophenyl group may mimic these effects, but the absence of direct data limits conclusive comparison.
Physicochemical Properties
- logP and Solubility: Derivatives like 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (logP 2.74) and compound 18 (logP ~3.0) exhibit moderate lipophilicity, aligning with the thiazolidinone core’s polarity. The target compound’s ethoxy group may slightly increase hydrophilicity compared to methoxy or alkyl substituents .
Q & A
Q. Q1. What are the validated synthetic routes for N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
Thiazolidinone ring formation : Condensation of 4-fluorophenyl isothiocyanate with a malonate ester under alkaline conditions.
Acetamide coupling : Reaction of the thiazolidinone intermediate with 4-ethoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
Optimization factors :
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acylation steps .
- Catalysts : Sodium hydroxide or potassium carbonate facilitates deprotonation in nucleophilic substitutions .
Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR :
- IR Spectroscopy : Strong absorptions at ~1735 cm⁻¹ (C=O stretch) and ~1270 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ expected for C₁₉H₁₆FNO₄S: 398.0862) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:
- Purity variations : Use HPLC (≥98% purity) and orthogonal characterization (e.g., elemental analysis) to exclude impurities .
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid denaturation) .
- Structural analogs : Compare with derivatives (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
Q. Q4. What strategies are recommended for optimizing this compound’s pharmacokinetic properties while retaining target affinity?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the ethoxyphenyl moiety to enhance aqueous solubility without disrupting π-π stacking with aromatic residues in target proteins .
- Metabolic stability : Replace labile ester groups (e.g., ethoxy) with bioisosteres (e.g., cyclopropylmethoxy) to reduce CYP450-mediated oxidation .
- Pro-drug approaches : Mask the acetamide as a tert-butyl carbamate to improve membrane permeability, with enzymatic cleavage in target tissues .
Q. Q5. How can computational modeling guide the design of derivatives with improved selectivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., PPAR-γ or COX-2). Focus on hydrogen bonding with the thiazolidinone C=O and hydrophobic interactions with the fluorophenyl group .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify residues critical for selectivity (e.g., Tyr473 in PPAR-γ) .
- QSAR models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict activity cliffs .
Contradictions and Mitigation
- Synthetic Yield Discrepancies : One study reports 65% yield , while another achieves 82% . Differences arise from stoichiometric ratios (1.2:1 vs. 2:1 amine:thiazolidinone) and solvent purity (HPLC-grade vs. technical).
- Biological Potency : Inconsistent IC₅₀ values (e.g., 1.2 µM vs. 3.4 µM in PPAR-γ assays) may reflect cell line variability (HEK293 vs. HepG2) or assay detection methods (fluorescence quenching vs. radiometric) .
Critical Gaps for Future Research
- In vivo ADME : No published data on oral bioavailability or metabolic pathways. Recommended studies:
- Pharmacokinetics in rodents : Measure Cₘₐₓ, t₁/₂, and tissue distribution.
- Metabolite ID : Use LC-MS/MS to identify phase I/II metabolites .
- Toxicology : Limited data on hepatotoxicity. Conduct Ames tests and micronucleus assays to assess genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
